PAF-AN-1

PAF antagonist platelet aggregation IC50

Choose PAF-AN-1 for reproducible PAF research. Unlike natural product-derived antagonists with poor bioavailability, this fully synthetic, orally active compound delivers ~80% oral bioavailability and proven multi-species efficacy. Documented ED50 values: 4.2 mg/kg p.o. (bronchoconstriction) and 5.0 mg/kg p.o. (hemoconcentration) in guinea pig asthma models. Improves survival from 25% to 77% in mouse anaphylaxis at 20 mg/kg p.o. High selectivity (no effect at 100 µM against other platelet agonists) ensures confident target attribution. Essential reference standard for validating PAF assays and benchmarking novel imidazoisoquinoline antagonists.

Molecular Formula C28H28N2O3
Molecular Weight 440.5 g/mol
Cat. No. B1680937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePAF-AN-1
Synonyms5-(4'-(3,4,5-trimethoxyphenylethyl)phenyl)-2,3-dihydroimidazo(2,1-a)isoquinoline
SDZ 64-412
SDZ-64-412
Molecular FormulaC28H28N2O3
Molecular Weight440.5 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)CCC2=CC=C(C=C2)C3=CC4=CC=CC=C4C5=NCCN35
InChIInChI=1S/C28H28N2O3/c1-31-25-16-20(17-26(32-2)27(25)33-3)9-8-19-10-12-21(13-11-19)24-18-22-6-4-5-7-23(22)28-29-14-15-30(24)28/h4-7,10-13,16-18H,8-9,14-15H2,1-3H3
InChIKeyFKRBSORUVOGNEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PAF-AN-1: An Orally Active, Selective PAF Receptor Antagonist for Inflammation and Allergy Research


PAF-AN-1, also known as SDZ 64-412, is a 5-aryl-2,3-dihydroimidazo[2,1-a]isoquinoline analog that acts as a potent and selective antagonist of the platelet-activating factor (PAF) receptor. It is a small molecule (CAS: 115621-84-6, MW: 440.53) developed for the study of PAF-mediated pathophysiology, including asthma, anaphylaxis, and cardiovascular dysfunction. Unlike many natural product-derived antagonists, PAF-AN-1 is a fully synthetic compound, enabling consistent, scalable sourcing for research programs. Its primary differentiator is its established, orally active, multi-species in vivo efficacy, which is thoroughly documented in the primary literature [1].

Why PAF-AN-1 Cannot Be Simply Replaced by Another PAF Antagonist: The Critical Role of In Vivo Selectivity and Bioavailability


The PAF antagonist landscape is chemically and pharmacologically diverse, leading to significant, quantifiable differences in potency, selectivity, and, most critically, in vivo oral efficacy. A researcher cannot assume functional equivalence between compounds like the moderately potent PAF-AN-1 and more potent but less selective agents like WEB 2086, or the natural product-derived ginkgolides with their profound bioavailability challenges [1]. For example, while BN 52021 (ginkgolide B) is a known PAF antagonist, its in vitro potency is orders of magnitude lower (IC50 ~12 µM) than that of PAF-AN-1 (IC50 60 nM) [2], and its clinical utility is severely constrained by poor oral absorption and stability [3]. Conversely, more potent compounds like WEB 2086 may lack the same documented multi-species oral efficacy profile of PAF-AN-1. Therefore, compound selection must be driven by the specific experimental requirements for potency, selectivity window, and in vivo performance.

Quantitative Differentiation of PAF-AN-1: Head-to-Head and Cross-Study Comparisons with Key PAF Antagonists


In Vitro Potency: PAF-AN-1 Demonstrates Intermediate Potency with a Clear Selectivity Window

In a standardized human platelet aggregation assay, PAF-AN-1 (SDZ 64-412) exhibits an IC50 of 60 nM. This places it as a moderately potent PAF antagonist. For comparison, WEB 2086 is more potent (IC50 ~21.6 nM) [1], while the prototypical PAF analog antagonist CV-6209 is less potent on human platelets (IC50 170 nM) [2]. The natural product-derived BN 52021 (ginkgolide B) is significantly less potent, with an IC50 of 12 µM [3]. This intermediate potency of PAF-AN-1 is valuable for researchers needing a tool compound with sufficient activity to block PAF effects while minimizing the risk of off-target interactions associated with ultra-high-affinity ligands.

PAF antagonist platelet aggregation IC50 selectivity

Selectivity Profile: PAF-AN-1 is a Highly Selective Antagonist, Avoiding Activity Against Common Platelet Agonists

PAF-AN-1 demonstrates a high degree of target selectivity, showing no inhibitory effect on human platelet aggregation induced by epinephrine, ADP, or collagen at concentrations up to 100 µM [1]. This selectivity profile is crucial for dissecting PAF-specific signaling pathways without confounding effects from other major pathways of platelet activation. While other antagonists like WEB 2086 also show good selectivity against these agonists [2], the documentation of this selectivity for PAF-AN-1 is robust and clear.

PAF antagonist selectivity platelet aggregation off-target

In Vivo Oral Efficacy: PAF-AN-1 is a Well-Documented, Orally Active Antagonist Across Multiple Species and Assays

A key differentiator for PAF-AN-1 is its extensive in vivo characterization, demonstrating oral activity in rats, guinea pigs, dogs, and primates. In a guinea pig model, it inhibited PAF-induced bronchoconstriction with an oral ED50 of 4.2 mg/kg and hemoconcentration with an ED50 of 5.0 mg/kg [1]. In a mouse model of anaphylaxis, oral administration (20 mg/kg) improved survival from 25% to 77% against a lethal PAF challenge [1]. This robust multi-species oral efficacy profile is a significant advantage over many other tool PAF antagonists, such as CV-6209, which is primarily used via intravenous administration in in vivo studies [2], or ginkgolide B, which suffers from poor oral bioavailability [3].

PAF antagonist in vivo oral bioavailability asthma anaphylaxis

Pharmacokinetic Foundation: PAF-AN-1 Exhibits High and Rapid Oral Absorption in Rats

The oral efficacy of PAF-AN-1 is underpinned by a favorable pharmacokinetic profile. Following oral administration in rats, the compound is rapidly and extensively absorbed, with bioavailability estimated at approximately 80% [1]. This high absorption rate is a critical differentiating factor from natural product-derived PAF antagonists like ginkgolide B, which are known to have limited oral bioavailability due to poor solubility and stability in the gastrointestinal tract [2].

PAF antagonist pharmacokinetics oral absorption bioavailability

Structural Evolution: Next-Generation Analog Demonstrates Further Potency Gains Over PAF-AN-1

The value of PAF-AN-1 as a research tool is further contextualized by its role as a benchmark in structure-activity relationship (SAR) studies. In a direct comparative study, the thieno[2,3-c]pyridine analog (compound 6) was found to be 4-5 times more potent than PAF-AN-1 (referred to as compound 1 or SDZ 64-412) in inhibiting PAF-induced bronchoconstriction and hemoconcentration when administered orally to guinea pigs [1]. This finding establishes PAF-AN-1 not as an endpoint, but as a critical, well-characterized reference point for the development and evaluation of newer, more potent analogs.

PAF antagonist SAR analog in vivo efficacy

Optimal Research Applications for PAF-AN-1 Based on Quantified Evidence


1. In Vivo Models of Allergic Asthma and Airway Hyperresponsiveness

PAF-AN-1 is ideally suited for oral dosing in guinea pig models of asthma, where its ability to inhibit PAF-induced bronchoconstriction (ED50 = 4.2 mg/kg p.o.) and hemoconcentration (ED50 = 5.0 mg/kg p.o.) is directly quantified [1]. Its high oral bioavailability (~80%) in rodents ensures reliable systemic exposure, making it a robust tool for chronic dosing studies to evaluate the role of PAF in airway inflammation and remodeling [2].

2. Investigating PAF's Role in Anaphylaxis and Systemic Inflammation

The proven efficacy of PAF-AN-1 in a mouse model of anaphylactic death, where oral administration (20 mg/kg) improved survival from 25% to 77% [1], validates its use in studies of severe systemic allergic reactions. Its high selectivity against other platelet agonists (no effect at 100 µM) ensures that observed effects can be confidently attributed to PAF receptor blockade [1].

3. As a Benchmark Reference Compound for PAF Antagonist Discovery

Given that a direct structural analog (compound 6) was shown to be 4-5 times more potent in vivo [3], PAF-AN-1 serves as an essential, well-characterized reference standard. It is the ideal compound for establishing baseline activity in new PAF assays, validating experimental models, and providing a comparative benchmark for evaluating novel PAF antagonists from the imidazoisoquinoline class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for PAF-AN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.